2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Overview
Description
The compound “2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a complex organic molecule with a molecular formula of C25H20BrNO7 . It contains a chromene core structure, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a chromene core structure attached to various other functional groups. The chromene core is a fused ring system consisting of a benzene ring and a pyran ring. Attached to this core are a bromophenoxy group, an acetamide group, and a dimethoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The various oxygen-containing functional groups could also influence the compound’s polarity and solubility .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could be quite varied, depending on the specific area of interest. For example, if the compound shows biological activity, it could be investigated further as a potential therapeutic agent. Alternatively, if the compound has interesting chemical properties, it could be studied further in the context of organic chemistry or materials science .
Properties
IUPAC Name |
2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxy-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO7/c1-32-22-10-7-17(13-24(22)33-2)11-12-29-26(30)16-34-18-8-9-19-23(14-18)35-15-25(27(19)31)36-21-6-4-3-5-20(21)28/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKQAJCGDYENHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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